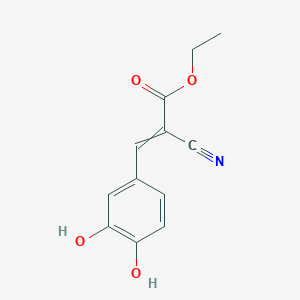

Ethyl 3,4-dihydroxybenzylidenecyanoacetate

Beschreibung

Ethyl 3,4-dihydroxybenzylidenecyanoacetate is a chemical compound known for its role as an inhibitor of 12-lipoxygenase and 15-lipoxygenase. These enzymes are involved in the lipoxygenase pathway, which plays a significant role in various biological processes, including inflammation and cancer progression .

Eigenschaften

Molekularformel |

C12H11NO4 |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3 |

InChI-Schlüssel |

RAHIHNWEZPLHGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzylidenecyanoacetate typically involves the condensation of ethyl cyanoacetate with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for ethyl 3,4-dihydroxybenzylidenecyanoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-3,4-dihydroxybenzylidenecyanoacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Die Hydroxylgruppen können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Säurechloride oder Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone

Reduktion: Alkohole

Substitution: Ester- oder Etherderivate

Wissenschaftliche Forschungsanwendungen

Ethyl-3,4-dihydroxybenzylidenecyanoacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine inhibitorischen Wirkungen auf Lipoxygenase-Enzyme untersucht, die an Entzündungsprozessen beteiligt sind.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und Entzündungsstörungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-3,4-dihydroxybenzylidenecyanoacetat beinhaltet die Inhibition von 12-Lipoxygenase und 15-Lipoxygenase-Enzymen. Diese Enzyme sind für die Umwandlung von Arachidonsäure in Leukotriene verantwortlich, die Mediatoren der Entzündung sind. Durch die Inhibition dieser Enzyme reduziert die Verbindung die Produktion von Leukotrienen und übt so entzündungshemmende Wirkungen aus .

Ähnliche Verbindungen:

- 2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidenecyanoacetat

- 3,4-Dioxy-benzylidencyanessigsaeure-aethylester

Vergleich: Ethyl-3,4-dihydroxybenzylidenecyanoacetat ist aufgrund seiner spezifischen inhibitorischen Wirkungen auf 12-Lipoxygenase und 15-Lipoxygenase einzigartig. Obwohl ähnliche Verbindungen diese Enzyme ebenfalls hemmen können, hat sich gezeigt, dass Ethyl-3,4-dihydroxybenzylidenecyanoacetat eine höhere Potenz und Selektivität besitzt, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .

Wirkmechanismus

The mechanism of action of ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the inhibition of 12-lipoxygenase and 15-lipoxygenase enzymes. These enzymes are responsible for the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

- 3,4-Dioxy-benzylidencyanessigsaeure-aethylester

Comparison: Ethyl 3,4-dihydroxybenzylidenecyanoacetate is unique due to its specific inhibitory effects on 12-lipoxygenase and 15-lipoxygenase. While similar compounds may also inhibit these enzymes, ethyl 3,4-dihydroxybenzylidenecyanoacetate has been shown to have a higher potency and selectivity, making it a valuable compound for research and therapeutic applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.